1,4-Diazepane-1,4-diamine

Description

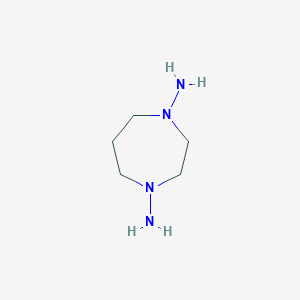

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H14N4 |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

1,4-diazepane-1,4-diamine |

InChI |

InChI=1S/C5H14N4/c6-8-2-1-3-9(7)5-4-8/h1-7H2 |

InChI Key |

COFWCPKZDNWCAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(C1)N)N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1,4 Diazepane 1,4 Diamine Systems

Ring Formation and Ring-Closing Metathesis (RCM) Mechanisms

The synthesis of the 1,4-diazepane ring system can be achieved through various synthetic strategies, often involving intramolecular cyclization reactions. A common approach involves the condensation of 1,2-diamines with suitable bis-electrophiles. For instance, the reaction of a diamine with a dicarbonyl compound can lead to the formation of a dihydropyrazine (B8608421) intermediate, which can be subsequently reduced to the desired 1,4-diazepane.

Another powerful method for the formation of the 1,4-diazepane ring is through intramolecular C-N bond coupling. This can be accomplished using palladium-catalyzed reactions, for example, by the cyclization of a precursor containing both an amine and a suitable leaving group on an appended alkyl chain. mdpi.com A domino process involving the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization has also been reported for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.gov

Ring-closing metathesis (RCM) has emerged as a versatile tool for the synthesis of a wide variety of unsaturated cyclic compounds, including nitrogen heterocycles. wikipedia.orgnih.gov This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org The synthesis of a trihydroxyazepane, a seven-membered nitrogen heterocycle, has been accomplished using RCM as the key step, demonstrating the utility of this method for the construction of diazepane-like structures. rsc.org The general mechanism for RCM proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene intermediate.

The choice of catalyst and reaction conditions can significantly influence the efficiency and stereoselectivity of RCM reactions. drughunter.com For instance, the use of microwave irradiation has been shown to accelerate the RCM of N-allyl-N-(pent-4-enyl)amines, leading to the formation of the corresponding tetrahydropyridine (B1245486) in shorter reaction times compared to conventional heating.

Tautomeric Equilibria and Intramolecular Rearrangements

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a phenomenon that can be observed in 1,4-diazepane systems, particularly in their partially unsaturated derivatives. Theoretical studies on the synthesis of 1,4-diazepines have investigated the tautomeric equilibrium between different forms. For example, an enol-imino form can exist in equilibrium with a keto-enamine form. acs.org The position of this equilibrium can be influenced by factors such as the solvent, with aprotic solvents favoring the enol-imino tautomer, while protic solvents can shift the equilibrium towards the keto-enamine form. acs.org

Another type of tautomerism observed in 1,4-diazepine derivatives is the 6H/1H tautomerism. researchgate.net ¹H NMR studies have shown that in some porphyrazines with annulated diazepine (B8756704) rings, the 1,4-diazepine ring exists predominantly in the 6H-tautomeric form. researchgate.net

Intramolecular rearrangements can also occur in 1,4-diazepane systems, leading to the formation of new ring structures. For instance, under basic conditions, 3-aminoquinoline-2,4-diones have been reported to undergo a molecular rearrangement to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net This transformation involves a ring expansion of the six-membered quinoline (B57606) ring system into a seven-membered diazepine ring. The proposed mechanism for this rearrangement involves the formation of a spiro intermediate followed by a nih.gov-migration.

Functionalization and Derivatization Reactions

The nitrogen centers of the 1,4-diazepane ring are nucleophilic and can be readily functionalized through various reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Acylation and alkylation reactions are fundamental transformations for the derivatization of the 1,4-diazepane core. The secondary amine groups can be acylated using acyl chlorides or anhydrides in the presence of a base. nih.gov Similarly, alkyl groups can be introduced through reaction with alkyl halides or via reductive amination. nih.govnih.gov

The palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has been reported to proceed with high yield and enantioselectivity, providing access to gem-disubstituted diazepanone heterocycles. nih.gov The choice of protecting group on the lactam nitrogen and the solvent were found to be crucial for achieving high enantioselectivity. nih.gov

Reductive amination is another versatile method for the N-alkylation of 1,4-diazepanes. For example, the reaction of 1,4-diazepane-6-amine with 4-alkoxy-2-hydroxybenzaldehydes followed by reduction with sodium borohydride (B1222165) can lead to the formation of mono-, di-, or tri-alkylated products. nih.gov Synthesis trials have verified that the trialkylated compounds are formed via direct reductive amination of the dialkylated species. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1,4-Diazepan-5-one | Allyl cyanoformate, Electrophile | gem-Disubstituted diazepanone | Asymmetric Allylic Alkylation |

| 1,4-Diazepane-6-amine | 4-Alkoxy-2-hydroxybenzaldehyde, NaBH₄ | N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-amine | Reductive Amination |

| 1-Boc-1,4-diazepane | Aroyl chloride | N-Acyl-1,4-diazepane | Acylation |

The 1,4-diazepane scaffold can be incorporated into nucleoside analogues, which are of interest for their potential biological activities. The synthesis of 1,4-diazepine nucleosides has been achieved by coupling phenolic 1,4-diazepines with protected sugars, such as acetobromo sugars, in the presence of a promoter like mercuric cyanide, followed by deacetylation. tubitak.gov.tr Similarly, imidazo[4,5-e] acs.orgnih.govdiazepine nucleosides have been synthesized from N-substituted inosines through a series of reactions involving ring opening of the purine (B94841) system followed by cyclization to form the diazepine ring. researchgate.net

The 1,4-diazepane ring can also serve as a building block for the construction of fused polycyclic systems. semanticscholar.org For example, the reaction of zwitterionic compounds derived from N-aryl-N'-(pyrimidin-2-yl)thioureas with dimethyl acetylenedicarboxylate (B1228247) leads to the formation of pyrimido[1,2-d] acs.orgnih.govdiazepine derivatives through a tandem addition-cyclocondensation reaction. thieme-connect.com Another approach involves the intramolecular C-N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to provide azeto[1,2-a]benzo[e] acs.orgnih.govdiazepin-10-ones. mdpi.comnih.gov These fused systems can then undergo further transformations, such as ring-opening of the azetidine (B1206935) ring, to generate diverse functionalized 1,4-benzodiazepine (B1214927) derivatives. mdpi.comnih.gov

| Starting Material | Reagents | Product |

| Phenolic 1,4-diazepine | Acetobromo sugar, Hg(CN)₂ | 1,4-Diazepine nucleoside |

| N-Substituted inosine | NaOH, then cyclization | Imidazo[4,5-e] acs.orgnih.govdiazepine nucleoside |

| N-Aryl-N'-(pyrimidin-2-yl)thiourea | Dimethyl acetylenedicarboxylate | Pyrimido[1,2-d] acs.orgnih.govdiazepine |

| 1-(2-Bromobenzyl)azetidine-2-carboxamide | CuI/N,N-dimethylglycine | Azeto[1,2-a]benzo[e] acs.orgnih.govdiazepin-10-one |

Reaction Kinetics and Selectivity Studies

The study of reaction kinetics and selectivity provides valuable insights into the reactivity of 1,4-diazepane systems. The rate of electrophilic substitution in 2,3-dihydro-1,4-diazepines has been investigated, with theoretical predictions suggesting that position 6 is significantly more reactive than positions 5 and 7. rsc.org Experimental measurements of the rate of bromination of 5-methyl-7-phenyl-2,3-dihydro-1,4-diazepine in acidic solution confirmed the high reactivity at position 6. rsc.org

In palladium-catalyzed cyclization reactions to form substituted 1,4-benzodiazepines, the regioselectivity of the nucleophilic attack can be influenced by electronic effects. In reactions involving unsymmetrical diaryl-substituted propargylic carbonates, the intramolecular nucleophilic attack by the amide nitrogen was observed to favor the alkyne terminus substituted with the more electron-rich aryl group. mdpi.com This suggests that electronic factors play a key role in determining the product distribution. mdpi.com

The stereoselectivity of reactions involving the 1,4-diazepane ring can be influenced by the presence of existing chiral centers. For instance, in the synthesis of 1,4-diazepane-2-ones, the reductive amination step to form the diazepine ring was found to be selectively controlled by a chiral center in the R₂ group, resulting in the formation of a single diastereomer. doi.org

Influence of Steric and Electronic Effects on Reactivity

Steric and electronic effects play a significant role in governing the reactivity and conformational preferences of 1,4-diazepane systems. In the synthesis of diazepines, steric effects can influence the reaction pathway and the stability of the resulting products. Theoretical studies have indicated that steric repulsion can be a determining factor in the formation of certain diazepine isomers.

The electronic properties of substituents on the 1,4-diazepane ring can also modulate its reactivity. The presence of electron-donating or electron-withdrawing groups can affect the nucleophilicity of the nitrogen atoms and the susceptibility of the ring to electrophilic or nucleophilic attack. In the context of 6H-1,4-diazepinoporphyrazines, both electronic and steric effects have been shown to control their self-assembly into monomeric or dimeric structures. rsc.orgresearchgate.net The π-π stacking interactions between the porphyrazine cores are influenced by the electronic interactions between the metal ion and the ligand. rsc.org

During Friedel-Crafts alkylation reactions, the introduction of an alkyl group, which is electron-donating, activates the aromatic ring towards further alkylation, often leading to polyalkylation. libretexts.orgopenstax.orgyoutube.com Conversely, the introduction of an acyl group in Friedel-Crafts acylation deactivates the ring, preventing further acylation. libretexts.orgopenstax.org These principles of electronic effects on aromatic substitution are also relevant to the reactivity of substituted 1,4-diazepane systems that contain aromatic moieties.

Structural Elucidation and Conformational Analysis of 1,4 Diazepane 1,4 Diamine and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of 1,4-diazepane and its derivatives. Techniques such as NMR, IR, and mass spectrometry provide detailed insights into the connectivity, functional groups, and molecular weight of these compounds. The following subsections detail the characterization of the parent 1,4-diazepane ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Assignment

NMR spectroscopy is a powerful tool for the unambiguous assignment of protons, carbons, and nitrogens in a molecule. For the parent compound, 1,4-diazepane (homopiperazine), detailed NMR studies have been conducted. mdpi.com

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of 1,4-diazepane have been fully assigned using techniques like HSQC and HMBC. mdpi.com In deuterated chloroform (B151607) (CDCl₃), the ¹³C NMR spectrum shows three distinct signals corresponding to the three chemically different carbon atoms in the ring. The chemical shifts and one-bond C-H coupling constants (¹JC-H) have been determined from the non-¹H-decoupled spectrum. mdpi.com The larger coupling constants for the carbons adjacent to the nitrogen atoms (C2/C7 and C3/C5) are consistent with values reported for other cyclic amines. mdpi.com

¹⁵N NMR: The ¹⁵N NMR spectrum of 1,4-diazepane shows a signal at -344.6 ppm (relative to nitromethane), which is in good agreement with values for similar cyclic secondary amines like piperidine (B6355638) and pyrrolidine. mdpi.com

| Nucleus | Atom Position | Chemical Shift (δ) in CDCl₃ (ppm) | ¹JC-H (Hz) | Reference |

|---|---|---|---|---|

| ¹³C | C2, C7 | 51.5 | 132.6 | mdpi.com |

| ¹³C | C3, C5 | 47.8 | 132.7 | mdpi.com |

| ¹³C | C6 | 33.3 | 124.3 | mdpi.com |

| ¹⁵N | N1, N4 | -344.6 | N/A | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of 1,4-diazepane (homopiperazine) provides characteristic absorption bands for N-H and C-H bonds. nist.gov For 1,4-Diazepane-1,4-diamine, one would expect to see characteristic bands for the N-H bonds of the primary amino groups, in addition to the C-H stretching and bending vibrations of the diazepane ring. The gas-phase IR spectrum of homopiperazine (B121016) is available in the NIST Chemistry WebBook. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300-3500 | nist.gov |

| C-H (Alkane) | Stretching | 2850-3000 | nist.gov |

| N-H (Amine) | Bending | 1590-1650 | nist.gov |

| C-H (Alkane) | Bending | 1350-1480 | nist.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. The electron ionization mass spectrum of 1,4-diazepane (homopiperazine) shows a molecular ion peak corresponding to its molecular weight (100.16 g/mol ). nist.gov The fragmentation of 1,4-diazepane derivatives is typically initiated by ionization at one of the nitrogen atoms, leading to characteristic cleavage of the ring. deepdyve.com For this compound, the molecular ion peak would be expected at m/z corresponding to the exact mass of C₅H₁₄N₄. Fragmentation would likely involve the loss of amino groups and cleavage of the diazepane ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and conformational details. While the crystal structure for this compound is not reported, the structures of 1,4-diazepane and its derivatives offer significant insights into the seven-membered ring's conformation and intermolecular interactions. mdpi.comnih.gov

Analysis of Seven-Membered Ring Conformations (e.g., Boat, Twist-Boat)

The seven-membered 1,4-diazepane ring is flexible and can adopt several low-energy conformations. nih.gov X-ray diffraction studies on 1,4-diazepane (homopiperazine) revealed that the molecule exists in a pseudo-chair conformation in the solid state. mdpi.com

In contrast, studies on N,N'-disubstituted derivatives often show different conformations. For example, N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists were found to adopt a twist-boat ring conformation. nih.gov Similarly, the crystal structure of 1,4-ditosyl-1,4-diazepane (B1297171) shows that the seven-membered ring is disordered over two orientations, indicating conformational flexibility even in the solid state. nih.gov This flexibility is a key feature of the diazepine (B8756704) ring system, with boat and twist-boat forms being common low-energy states. nih.govchemisgroup.us

| Compound | Ring Conformation | Method | Reference |

|---|---|---|---|

| 1,4-Diazepane (Homopiperazine) | Pseudo-chair | X-ray Crystallography | mdpi.com |

| N,N-disubstituted-1,4-diazepane derivatives | Twist-boat | X-ray Crystallography & NMR | nih.gov |

| 1,4-Ditosyl-1,4-diazepane | Disordered (boat/twist-boat like) | X-ray Crystallography | nih.gov |

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, intermolecular forces, particularly hydrogen bonds, dictate the crystal packing. In the crystal structure of 1,4-diazepane, each NH group acts as both a hydrogen-bond donor and an acceptor, leading to the formation of a complex hydrogen-bonded network. mdpi.com The two nitrogen lone pairs are oriented in opposite directions, facilitating these interactions with adjacent molecules. mdpi.com

For this compound, the presence of two additional primary amino groups would lead to a more extensive and complex hydrogen-bonding network. These N-H···N interactions are crucial in stabilizing the crystal lattice. In the case of substituted derivatives like 1,4-ditosyl-1,4-diazepane, where the N-H protons are replaced, weaker C-H···O interactions become the dominant intermolecular forces that link the molecules into chains. nih.govnih.gov

Chiral Centers and Stereoisomerism in 1,4-Diazepane Systems

The stereochemistry of 1,4-diazepane systems is a critical aspect of their chemical and biological character. Chirality in these seven-membered rings can arise from two primary sources: the presence of traditional stereogenic centers or the inherent conformational asymmetry of the diazepine ring itself.

A carbon atom bonded to four different substituents is known as a chiral center. utexas.edu The introduction of substituents onto the carbon or nitrogen atoms of the 1,4-diazepane ring can create such chiral centers, leading to the existence of enantiomers and diastereomers. For instance, the synthesis of 1,2,4-trisubstituted 1,4-diazepanes has been achieved starting from enantiomerically pure amino acids, allowing for the creation of compounds with a defined configuration at the C2 position. nih.govresearchgate.net The maximum number of possible stereoisomers for a molecule is determined by the formula 2^n, where 'n' is the number of chiral centers. utexas.edu

Even in the absence of traditional stereogenic centers, the 1,4-diazepane ring system can exhibit chirality. researchgate.net The seven-membered diazepine ring is not planar and typically adopts a puckered conformation, often resembling a twist-boat or twist-chair. researchgate.netnih.gov If the substitution pattern on the ring lacks a plane or center of symmetry, the molecule as a whole becomes chiral. researchgate.netchemistrytalk.org This phenomenon, known as conformational chirality, gives rise to non-superimposable mirror-image conformers called atropisomers. researchgate.netresearchgate.net This is well-documented in the closely related 1,4-benzodiazepine (B1214927) class of compounds, which exist as a mixture of rapidly interconverting conformational enantiomers in solution at room temperature. researchgate.netresearchgate.net The binding of these molecules to biological macromolecules, such as receptors or plasma proteins, can be stereoselective, favoring one conformational enantiomer over the other. researchgate.netnih.gov

The different forms of stereoisomerism observed in 1,4-diazepane derivatives are summarized in the table below.

Table 1: Types of Stereoisomerism in Substituted 1,4-Diazepane Systems

| Stereoisomerism Type | Description | Example Condition |

|---|---|---|

| Enantiomers | Stereoisomers that are non-superimposable mirror images. utexas.edu | A 1,4-diazepane with a single chiral center (e.g., a methyl group at C2). nih.gov |

| Diastereomers | Stereoisomers that are not mirror images of each other; occur in compounds with two or more chiral centers. chemistrytalk.org | A 1,4-diazepane with chiral substituents at both C2 and C5. |

| Conformational Enantiomers (Atropisomers) | Stereoisomers resulting from hindered rotation or ring flexibility, making the molecule chiral due to its non-planar conformation. researchgate.netresearchgate.net | An N,N'-disubstituted 1,4-diazepane where the substituents prevent the ring from being achiral on average. |

| Meso Compounds | An achiral compound that possesses two or more chiral centers and a plane of symmetry. | A symmetrically substituted 1,4-diazepane (e.g., identical chiral substituents at C2 and C5) that is superimposable on its mirror image. |

Conformational Dynamics and Ring Inversion Barriers

The seven-membered ring of 1,4-diazepane is highly flexible, leading to complex conformational dynamics. Unlike the relatively rigid six-membered cyclohexane (B81311) ring, the diazepane ring can adopt several low-energy conformations. Through NMR spectroscopy, X-ray crystallography, and molecular modeling, studies on N,N'-disubstituted 1,4-diazepane derivatives have identified the twist-boat conformation as a particularly stable arrangement. nih.gov The specific conformation adopted is influenced by the nature and steric bulk of the substituents attached to the nitrogen atoms. nih.gov

The interconversion between these different conformations, particularly between the conformational enantiomers (atropisomers), occurs through a process known as ring inversion or ring flipping. researchgate.net This process involves passing through a higher-energy, more planar transition state. The rate of this interconversion is determined by the height of the energy barrier between the conformers. If the barrier is low, the conformers interconvert rapidly at room temperature, making their separation impossible. If the barrier is high enough, the individual atropisomers can be isolated.

The energy barrier to ring inversion can be experimentally determined using techniques like dynamic NMR spectroscopy (D-NMR) and computationally through methods like Density Functional Theory (DFT). nih.gov For the related 1,4-benzodiazepine, diazepam, the energetic barrier for ring inversion has been calculated to be approximately 17.6 kcal/mol. researchgate.net The magnitude of this barrier is highly sensitive to the structure of the molecule. For instance, the size of the substituents on the nitrogen atoms plays a crucial role; larger substituents can increase the steric strain in the transition state, thereby raising the inversion barrier. nih.govresearchgate.net Conversely, the barrier to ring inversion generally decreases as the size of the heterocyclic ring increases from highly strained three-membered rings to more flexible larger rings. scribd.com

The table below presents data on ring inversion barriers for selected seven-membered heterocyclic systems, illustrating the range of energies involved.

Table 2: Ring Inversion Energy Barriers in 1,4-Diazepane and Related Heterocyclic Systems

| Compound/System | Method | Energy Barrier (ΔG‡) | Reference |

|---|---|---|---|

| Diazepam (a 1,4-benzodiazepine) | Calculation | ~17.6 kcal/mol | researchgate.net |

| N1-substituted 1,4-benzodiazepin-2-ones | Dynamic and 2D-EXSY NMR, DFT Calculations | Varies with N1 substituent (larger groups increase the barrier) | nih.gov |

| Dihydrodibenzothiepine derivatives | Variable Temperature NMR, DFT Calculations | Barrier is sensitive to oxidation state of sulfur atom | chemrxiv.org |

Coordination Chemistry of 1,4 Diazepane 1,4 Diamine As a Ligand

Bidentate and Polydentate Ligand Properties of Diazepane Systems

The 1,4-diazepane ring, also known as homopiperazine (B121016), is a cyclic diamine that serves as a foundational structure for a variety of chelating ligands. wikipedia.org In its simplest form, it functions as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. The flexibility of the seven-membered ring allows it to form stable chelate rings with metal ions.

The versatility of the diazepane system is significantly enhanced through N-substitution. By attaching functional groups containing additional donor atoms to the nitrogen atoms of the diazepane ring, the ligand's denticity can be increased. For instance, alkylating the nitrogen atoms with pendant arms containing pyridyl, quinolinyl, or other coordinating moieties transforms the diazepane scaffold into a polydentate ligand. researchgate.net An example is the creation of hexadentate chelators by alkylating 1,4-diazepane-6-amine with three 2-hydroxybenzyl pendant arms, making them suitable for coordinating radiometals. nih.gov This ability to be readily modified makes diazepane-based systems highly adaptable for specific applications in coordination chemistry.

Formation of Metal Complexes (e.g., with Nickel(II), Copper(II))

1,4-Diazepane derivatives readily form stable complexes with a range of transition metal ions, including Nickel(II) and Copper(II). The formation of these complexes is typically achieved by reacting a salt of the desired metal with the diazepane ligand in a suitable solvent.

Nickel(II) Complexes: Nickel(II) complexes featuring diazepane-based ligands have been synthesized and characterized. For example, Ni(II) complexes with ligands such as 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane have been studied for their catalytic activity. researchgate.net The formation of these complexes involves the coordination of the nitrogen atoms from both the diazepane ring and the pyridyl side arms to the Ni(II) center. Depending on the specific ligand and reaction conditions, these complexes can adopt various geometries, such as square planar or octahedral. chemrevlett.comzenodo.org

Copper(II) Complexes: Copper(II) also forms a variety of complexes with diazepane ligands. X-ray crystallography has been used to determine the structure of complexes formed between copper and 1,4-diazepane (homopiperazine). In one such mixed-valence Cu(I)/Cu(II) complex, the Cu(II) ion is coordinated by four nitrogen atoms from two separate homopiperazine ligands. researchgate.net The formation of stable chelates with copper is a characteristic feature of diamine ligands. mdpi.com The resulting complexes can exhibit a range of coordination numbers and geometries.

| Metal Ion | Example Ligand | Resulting Complex Type |

| Nickel(II) | 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane | Catalytically active complex researchgate.net |

| Copper(II) | 1,4-Diazepane (homopiperazine) | Mixed-valence polynuclear complex researchgate.net |

| Gallium-68 | N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA | Hexadentate chelate for radiopharmaceuticals nih.gov |

Coordination Geometries and Stereochemistry in Metal-Diazepane Complexes

The geometry and stereochemistry of metal-diazepane complexes are influenced by several factors, including the coordination number of the metal ion, the electronic configuration of the metal, and the steric and conformational properties of the diazepane ligand itself. ntu.edu.sgcsbsju.edu

Common coordination geometries for transition metal complexes include tetrahedral, square planar, and octahedral. wikipedia.orglibretexts.org In the case of diazepane complexes, the observed geometry is a result of these contributing factors. For instance, a Cu(II) center coordinated to two bidentate homopiperazine ligands has been observed to adopt a distorted tetrahedral geometry. researchgate.net

Key Structural Data for a Copper-Diazepane Complex The following table presents selected bond lengths from a reported crystal structure of a mixed-valence copper complex containing a 1,4-diazepane (homopiperazine) ligand. researchgate.net

| Bond | Bond Length (Å) |

| Cu1(II)—N1 | 2.010 |

| Cu1(II)—N2 | 2.013 |

Electronic Effects and Metal-Ligand Bonding Interactions

The coordination of a 1,4-diazepane-based ligand to a metal center significantly influences the electronic properties of the metal ion. The nitrogen donor atoms of the ligand create a ligand field that splits the d-orbitals of the transition metal into different energy levels. zenodo.org The magnitude of this splitting affects the electronic spectrum, magnetic properties, and reactivity of the complex.

The interaction between the metal and the ligand can be described using concepts such as ligand field theory. The nitrogen atoms in diazepane are sigma-donors, providing electron density to the metal. This metal-ligand bond formation can lead to a reduction in the repulsion between the d-electrons on the metal, an effect known as the nephelauxetic effect. slideshare.net This effect is indicative of the degree of covalency in the metal-ligand bond.

Electronic absorption spectra of these complexes can reveal important information about their electronic structure. Transitions of electrons between the split d-orbitals (d-d transitions) often occur in the visible region of the spectrum, which is why many transition metal complexes are colored. dalalinstitute.com Additionally, charge transfer bands, which involve the movement of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), can be observed. In some heteroleptic Ni(II) complexes, intramolecular ligand-to-ligand charge transfer (LL'CT) has been observed. nih.gov

Applications in Transition Metal Catalysis

Complexes containing diazepane ligands have shown promise in the field of transition metal catalysis. The ability to fine-tune the steric and electronic properties of the ligand by modifying the diazepane scaffold makes these systems attractive for developing new catalysts.

One notable application is the use of Nickel(II) complexes with diazepane-based ligands for the conversion of atmospheric carbon dioxide into organic carbonates. researchgate.net This transformation is of significant interest for CO2 mitigation and utilization. The catalyst functions without the need for a co-catalyst, highlighting its efficiency.

Furthermore, ruthenium(II) catalysts ligated by (pyridyl)phosphine have been employed in the synthesis of diazepanes themselves through a diol-diamine coupling reaction. organic-chemistry.org This demonstrates the role of transition metal catalysis in constructing the very ligand scaffolds that can, in turn, be used in other catalytic applications. The broader field of transition metal catalysis is vital in drug discovery and development, where it enables the efficient synthesis of complex molecular architectures. uniurb.itnih.gov

Computational and Theoretical Studies of 1,4 Diazepane 1,4 Diamine

Quantum Chemical Calculations (e.g., DFT, PM3) for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods range from semi-empirical approaches like PM3, which are computationally less expensive, to more rigorous ab initio and Density Functional Theory (DFT) methods that provide higher accuracy. researchgate.netresearchgate.net DFT, particularly with hybrid functionals like B3LYP, has become a standard tool for studying the geometry, stability, and electronic characteristics of heterocyclic systems. scholarsresearchlibrary.comresearchgate.net

The seven-membered 1,4-diazepane ring is highly flexible and can adopt several conformations. Geometry optimization is the computational process of finding the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. For cyclic molecules like 1,4-diazepane and its derivatives, this often results in identifying multiple stable conformers, such as chair, boat, and twist-boat forms. nih.govresearchgate.net

Theoretical calculations on related N,N-disubstituted-1,4-diazepane antagonists have shown that a twist-boat ring conformation can represent a low-energy state, stabilized by intramolecular interactions. nih.gov Similarly, X-ray crystallography of the parent compound, hexahydro-1,4-diazepine (homopiperazine), confirms a pseudo-chair conformation in the solid state. mdpi.com Computational studies on analogous systems like 1,4-dithiacyclohexane have used DFT to calculate the relative energies of chair and twist conformers, finding the chair form to be significantly more stable. researchgate.net These studies are crucial for building a conformational energy landscape, which maps the relative stabilities of different conformers and the energy barriers for their interconversion.

| Conformer | Computational Method | Relative Energy (kcal/mol) | Reference Compound |

| Chair | DFT | 0.00 | 1,4-Dithiacyclohexane researchgate.net |

| Twist-Boat | DFT | 4.85 | 1,4-Dithiacyclohexane researchgate.net |

| Twist-Boat | Molecular Modeling | Low-energy state | N,N-disubstituted-1,4-diazepane nih.gov |

| Pseudo-Chair | X-ray Crystallography | Most stable | Hexahydro-1,4-diazepine mdpi.com |

This table presents illustrative data from related heterocyclic compounds to demonstrate how computational methods are used to determine conformational energies. The exact values for 1,4-Diazepane-1,4-diamine would require specific calculations.

The electronic properties of a molecule dictate its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. scholarsresearchlibrary.comamazonaws.com

From these orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

To identify specific reactive sites within the molecule, local reactivity descriptors such as Fukui functions are employed. scielo.org.mx The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes. It helps pinpoint the atoms most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). scholarsresearchlibrary.comscispace.com For a molecule like this compound, these calculations would likely identify the lone pairs on the nitrogen atoms as the primary sites for electrophilic attack.

| Descriptor | Definition | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical stability and reactivity. |

| Chemical Hardness (η) | Resistance to change in electron configuration | Measures the molecule's resistance to deformation. |

| Fukui Functions (f+, f-) | Change in electron density upon electron addition/removal | Identifies local sites for nucleophilic and electrophilic attack. amazonaws.com |

This table provides definitions for key reactivity descriptors derived from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

While quantum chemical calculations describe static molecular states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. frontiersin.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. mdpi.com

For this compound, MD simulations can be used to:

Explore Conformational Space: Track the transitions between different chair, boat, and twist conformations in solution, providing a dynamic view of the energy landscape. nih.gov

Analyze Solvation Effects: Investigate how solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds. This is crucial for understanding solubility and how the solvent influences conformational preferences and reactivity. nih.govrsc.org

Calculate Thermodynamic Properties: MD trajectories can be used to compute properties like the radius of gyration and root-mean-square deviation (RMSD) to quantify conformational stability and changes. nih.govnih.gov

In studies of 1,4-diazepane derivatives designed as receptor ligands, MD simulations have been essential for understanding how the ligand behaves within a biological environment and maintains its binding pose. nih.govnih.gov

| Parameter | Description | Application in MD Simulation |

| Force Field | A set of empirical energy functions and parameters used to calculate potential energy. | Defines the interactions between atoms (e.g., AMBER, CHARMM, GROMOS). |

| Simulation Time | The duration of the simulated trajectory. | Typically nanoseconds (ns) to microseconds (μs), depending on the process studied. mdpi.com |

| Solvent Model | Representation of the solvent (e.g., explicit water molecules like TIP3P or implicit continuum models). | Crucial for studying solvation effects on conformational stability and reactivity. nih.gov |

| RMSD | Root-Mean-Square Deviation | Measures the average distance between the atoms of superimposed structures, tracking conformational stability. nih.gov |

This table summarizes key parameters and analyses used in Molecular Dynamics simulations.

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By locating the transition state (TS)—the highest energy point along a reaction coordinate—researchers can calculate the activation energy barrier (ΔG‡), which determines the reaction rate. nih.gov

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be used to:

Identify Transition States: Optimize the geometry of the transition state structure. A true TS is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ijpcbs.com

Elucidate Reaction Mechanisms: Compare the activation energies of different proposed pathways to determine the most favorable one. For instance, in the synthesis of N-substituted 1,4-diazepane derivatives, quantum chemical calculations have been used to evaluate pathways like direct reductive amination versus a hypothetical aminal C-N bond insertion. nih.govnih.gov

Model Catalytic Effects: Investigate how catalysts or solvent molecules participate in the reaction and lower the activation barrier. nih.gov

In one study, the activation energy for a carbonyl insertion into a related diazepane structure was computationally shown to be significantly lowered by the involvement of a nearby hydroxyl group, highlighting the power of these methods to reveal subtle mechanistic details. nih.gov

| Reaction Step | Computational Method | Calculated Activation Energy (ΔG‡) | Finding |

| Carbonyl Insertion (uncatalyzed) | DFT | 245 kJ/mol | A hypothetical pathway with a very high energy barrier. nih.gov |

| Carbonyl Insertion (H-bond assisted) | DFT | 117 kJ/mol | The presence of a hydroxyl group significantly lowers the barrier, stabilizing the transition state. nih.gov |

| Alkene Aminopalladation | DFT | Not quantified | A boat-like transition state was proposed to explain the observed diastereoselectivity in a Pd-catalyzed cyclization. nih.gov |

This table presents example data from computational studies on reaction pathways of related diazepane compounds.

Correlation between Computational Data and Experimental Observations

The ultimate validation of a computational model lies in its ability to reproduce and predict experimental results. frontiersin.org For this compound and its derivatives, a strong correlation between theoretical calculations and experimental data provides confidence in the computational approach and allows for deeper interpretation of the observations.

Examples of such correlations include:

Molecular Structure: Optimized geometries from DFT calculations can be compared with crystal structures determined by X-ray crystallography. Calculated bond lengths, bond angles, and torsion angles should closely match the experimental values. nih.govmdpi.com

Spectroscopic Properties: Computational methods can predict spectroscopic data. For example, NMR chemical shifts and coupling constants can be calculated and compared with experimental NMR spectra to confirm molecular structure and conformation in solution. nih.gov

Reaction Outcomes: The viability of reaction pathways predicted by transition state theory can be correlated with experimentally observed product distributions and reaction yields. nih.govnih.gov For example, if calculations show one reaction pathway has a significantly lower activation energy barrier than another, it is expected that the product of the lower-energy pathway will be the major product observed experimentally.

This synergy between computation and experiment is powerful; theory can explain experimental results at a molecular level, while experiments provide the benchmark for refining and validating theoretical models.

Based on a comprehensive search of available scientific literature, there is currently no published research corresponding to the specific emerging research directions outlined for the chemical compound “this compound”.

While the compound is indexed in chemical databases, confirming its existence and basic structural details, there is no evidence of research into its green and sustainable synthetic methodologies, novel catalytic applications, advanced spectroscopic and structural analysis, or its use in interdisciplinary chemical research.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections. The topics listed below remain unexplored in the current body of scientific literature for "this compound":

Emerging Research Directions in 1,4 Diazepane 1,4 Diamine Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.